Trifosmin
Description
Contextualization of Trifosmin within Phosphorus-Containing Compounds and Phosphine (B1218219) Ligands
This compound is categorized as a phosphorus-containing compound, a broad class of organic compounds featuring phosphorus atoms. Phosphorus itself is a vital element, serving as an essential nutrient for living organisms and forming crucial components of biological molecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP). researchgate.netkaist.ac.kr The study of these compounds falls under organophosphorus chemistry, a field that investigates their synthesis and properties, with applications spanning various domains, including pest control. uni.lu
More specifically, this compound is identified as a phosphine, a type of organophosphorus(III) compound. uni.luwikipedia.orguni.lu Phosphines are widely recognized for their role as ligands in organometallic complexes and catalysts. Their utility in these applications stems from their chemical inertness and the ability to finely tune their steric (size and shape) and electronic (electron-donating or withdrawing) properties, which allows for precise control over catalytic reactions. nih.gov
Nomenclature and Systematic Classification of this compound
The systematic naming and classification of this compound adhere to international standards, ensuring clarity and consistency in scientific communication.
This compound has been assigned as an International Nonproprietary Name (INN), a unique and globally recognized generic name for pharmaceutical substances designated by the World Health Organization (WHO). wikipedia.orguni.luwikipedia.orgfishersci.cafishersci.se It is also referenced as a British Approved Name (BAN) wikipedia.orguni.lufishersci.se and is listed in the ChEMBL database under the identifier ChEMBL2107255. wikipedia.orguni.luwikipedia.org
For chemical identification, this compound is registered with the Chemical Abstracts Service (CAS) under the CAS Registry Number 83622-85-9. wikipedia.orguni.lufishersci.cafishersci.semims.comguidetopharmacology.org Additionally, it possesses a Unique Ingredient Identifier (UNII) of 38HR17LI0U, assigned by the FDA Global Substance Registration System (GSRS). wikipedia.orguni.luwikipedia.orgfishersci.camims.comnih.gov
The standardized chemical nomenclatures for this compound provide a comprehensive description of its molecular structure. Its International Union of Pure and Applied Chemistry (IUPAC) name is tris(3-methoxypropyl)phosphane. wikipedia.orguni.lufishersci.ca The compound has a molecular formula of C12H27O3P and a molecular weight of 250.31 g/mol . wikipedia.orguni.lufishersci.ca
The following table summarizes the key nomenclature and classification data for this compound:
| Identifier Type | Value | Source Index |
| International Nonproprietary Name (INN) | This compound | wikipedia.orguni.luwikipedia.orgfishersci.cafishersci.se |
| British Approved Name (BAN) | This compound | wikipedia.orguni.lufishersci.se |
| ChEMBL ID | ChEMBL2107255 | wikipedia.orguni.luwikipedia.org |
| CAS Registry Number | 83622-85-9 | wikipedia.orguni.lufishersci.cafishersci.semims.comguidetopharmacology.org |
| Unique Ingredient Identifier (UNII) | 38HR17LI0U | wikipedia.orguni.luwikipedia.orgfishersci.camims.comnih.gov |
| IUPAC Name | tris(3-methoxypropyl)phosphane | wikipedia.orguni.lufishersci.ca |
| InChI | InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3 | wikipedia.org |
| InChIKey | APRCRSUXFGXHEL-UHFFFAOYSA-N | wikipedia.orguni.lu |
| SMILES | COCCCP(CCCOC)CCCOC | wikipedia.org |
| Molecular Formula | C12H27O3P | wikipedia.orguni.lufishersci.ca |
| Molecular Weight | 250.31 g/mol | wikipedia.orguni.lufishersci.ca |
Historical Perspective and Significance of this compound in Chemical and Biomedical Research
This compound's significance in chemical and biomedical research is highlighted by its recognition as an INN and its inclusion in official pharmacopoeias. The British Pharmacopoeia (2002) lists this compound as a diagnostic agent, indicating its established role in medical diagnostics. fishersci.se
The phosphorus-containing moiety within this compound's structure suggests potential biological activity, leading to investigations into its medical applications. wikipedia.org Historically, compounds with similar structural features have been explored for their therapeutic potential, including antiviral, antibacterial, and anticancer activities. wikipedia.org While specific details regarding this compound's exact applications are limited in publicly available scientific literature, its presence in patents concerning controlled absorption pharmaceutical formulations suggests a continued interest in its use as a component or an active pharmaceutical ingredient in drug delivery systems, potentially for extended-release purposes. nih.gov
Overview of Current Research Trajectories and Unanswered Questions Regarding this compound
Current research trajectories concerning this compound largely focus on further elucidating its characteristics and potential therapeutic applications. Despite its established nomenclature and some recognized uses, information regarding its detailed chemical structure and properties is not widely disclosed in publicly available scientific literature. wikipedia.org This lack of comprehensive public data indicates a need for additional studies to fully understand its attributes. wikipedia.org
Specifically, further research is necessary to determine whether this compound exhibits the antiviral, antibacterial, or anticancer properties observed in structurally similar phosphorus-containing compounds. wikipedia.org The ongoing inclusion of this compound in patents related to controlled absorption formulations also points to a research trajectory aimed at optimizing its delivery and efficacy in pharmaceutical contexts. nih.gov Addressing these unanswered questions through continued investigation is crucial for fully realizing this compound's potential in both chemical and biomedical fields.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83622-85-9 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
tris(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3 |
InChI Key |
APRCRSUXFGXHEL-UHFFFAOYSA-N |
SMILES |
COCCCP(CCCOC)CCCOC |
Canonical SMILES |
COCCCP(CCCOC)CCCOC |
Other CAS No. |
83622-85-9 |
Origin of Product |
United States |
Molecular Architecture and Theoretical Reactivity of Trifosmin
Stereochemical Considerations and Conformational Analysis of Trifosmin
From a stereochemical perspective, this compound, with its three identical 3-methoxypropyl substituents attached to the phosphorus atom, is achiral. While phosphines with three different substituents can exhibit chirality due to the pyramidal geometry of the phosphorus center and the slow inversion of its lone pair, the symmetry conferred by the three identical arms in this compound precludes the existence of stereoisomers at the phosphorus center scribd.com.
Conformational analysis of this compound would involve studying the various three-dimensional arrangements that the molecule can adopt due to rotation around its single bonds (C-C and P-C bonds) scribd.comlibretexts.org. These rotations lead to different conformers, which vary in potential energy due to factors such as steric interactions and torsional strain libretexts.orgucsd.edu. For a molecule like this compound with flexible alkyl chains, there would be numerous possible conformations. The preferred conformations would generally be those that minimize steric repulsion between the methoxypropyl arms and maximize favorable intramolecular interactions. For instance, "gauche" and "anti" conformations around C-C bonds would be considered, with anti-conformations often being more stable due to reduced steric strain ucsd.edu. However, specific detailed conformational data or energy landscapes for this compound are not widely available in public literature.
Electronic Structure and Theoretical Aspects of this compound Reactivity
The electronic structure of this compound is dominated by the central phosphorus atom. As a trivalent phosphine (B1218219), the phosphorus atom has a lone pair of electrons in its valence shell, which is responsible for much of its characteristic reactivity tutorchase.comyoutube.com. This lone pair makes phosphines strong Lewis bases and good nucleophiles, capable of donating electrons to electrophilic centers or forming coordinate bonds with metal ions arizona.edu. The electronegativity difference between phosphorus and carbon, and phosphorus and oxygen (in the methoxypropyl groups), would influence the electron density distribution across the molecule.
The reactivity of this compound can be theoretically predicted based on the electronic properties of the phosphorus center. Its nucleophilicity would allow it to participate in reactions such as:
Alkylation : Reaction with alkyl halides to form phosphonium (B103445) salts.
Oxidation : Reaction with oxidizing agents to form phosphine oxides. The lone pair on phosphorus is readily oxidized.
Coordination Chemistry : Formation of complexes with transition metals, where this compound acts as a ligand. The steric and electronic properties of the methoxypropyl groups would influence the stability and reactivity of such complexes.
Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide more detailed insights into this compound's electronic structure, including its molecular orbital (MO) diagrams, charge distribution, and potential energy surfaces for reactions arizona.eduscirp.org. These calculations could help predict reaction pathways, transition states, and activation energies, thereby elucidating its theoretical reactivity profile.
Design Principles for this compound Analogs and Derivatives
The structure of this compound provides a clear framework for designing analogs and derivatives by modifying its core components: the phosphorus center and the methoxypropyl chains. Design principles for such compounds often aim to tune specific chemical and physical properties for desired applications.
Potential modifications and their theoretical implications include:
Varying Alkyl Chain Length and Branching : Altering the length of the alkyl chains (e.g., changing from propyl to ethyl or butyl) or introducing branching could modulate the steric bulk around the phosphorus center. Increased steric hindrance might affect its nucleophilicity and the stability of its metal complexes.
Introducing Different Functional Groups : Replacing the methoxy (B1213986) groups with other functionalities (e.g., hydroxyl, amino, halogen) could introduce new sites for reactivity, alter solubility, or change the electronic properties of the phosphorus atom through inductive effects. For example, electron-withdrawing groups might decrease nucleophilicity, while electron-donating groups could enhance it.
Modifying the Phosphorus Environment : While this compound features a trivalent phosphorus, derivatives could explore pentavalent phosphorus compounds (e.g., phosphine oxides, phosphonium salts) which exhibit different electronic and steric properties.
Chiral Analogs : Although this compound itself is achiral, designing analogs with three different substituents on the phosphorus atom could lead to chiral phosphines, which are valuable in asymmetric catalysis.
These design principles leverage the fundamental chemical properties of phosphines and the versatility of organic synthesis to create a library of compounds with tailored characteristics, potentially exploring their utility in various chemical transformations or material science applications.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H27O3P | nih.govechemi.com |
| Molecular Weight | 250.31 g/mol | nih.govechemi.com |
| IUPAC Name | tris(3-methoxypropyl)phosphane | nih.gov |
| CAS Number | 83622-85-9 | nih.govechemi.com |
| PubChem CID | 449924 | nih.gov |
| Boiling Point | 312.7ºC at 760 mmHg (Predicted) | chemsrc.com |
| Flash Point | 173.7ºC (Predicted) | chemsrc.com |
| Exact Mass | 250.16978172 Da | nih.govechemi.com |
Synthetic Methodologies and Chemical Transformations of Trifosmin
Established Synthetic Routes for Trifosmin
The primary established route for the synthesis of this compound (tris(3-methoxypropyl)phosphine) involves a Grignard reaction. This method allows for the controlled formation of carbon-phosphorus bonds.
The key starting materials identified for the synthesis of this compound are:
Magnesium turnings: These serve as the source for forming the Grignard reagent. rsc.org
1-bromo-3-methoxypropane (B1268092): This serves as the organic halide precursor for the Grignard reagent, providing the 3-methoxypropyl groups. rsc.orgacs.org
Phosphorus trichloride (B1173362) (PCl₃): This acts as the phosphorus source, reacting with the Grignard reagent to form the phosphine (B1218219). rsc.org
The synthesis of this compound typically proceeds via a two-step approach involving the formation of a Grignard reagent followed by its reaction with phosphorus trichloride. rsc.org
Step 1: Formation of the Grignard Reagent The first step involves the reaction of magnesium turnings with 1-bromo-3-methoxypropane to form the corresponding Grignard reagent, 3-methoxypropylmagnesium bromide. This reaction is typically carried out in an anhydrous ether solvent, such as dry tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon) to prevent side reactions with moisture or oxygen. rsc.org
Step 2: Reaction with Phosphorus Trichloride The Grignard reagent, 3-methoxypropylmagnesium bromide, then reacts with phosphorus trichloride (PCl₃). This is a nucleophilic substitution reaction where the Grignard reagent acts as a nucleophile, displacing the chloride ligands on the phosphorus atom. Given that three 3-methoxypropyl groups are incorporated, an excess of the Grignard reagent relative to PCl₃ is typically used to ensure complete substitution to form the tertiary phosphine. The reaction mixture is subsequently quenched, often with a half-saturated ammonium (B1175870) chloride solution, to hydrolyze any remaining Grignard reagent and protonate the phosphine. rsc.org
Reaction Conditions: The synthesis is performed under inert atmospheric conditions, such as Schlenk conditions using argon. The reaction temperature and specific addition rates are crucial for controlling the reaction and maximizing yield. For instance, the addition of 1-bromo-3-methoxypropane dissolved in dry THF to activated magnesium turnings is a key initial step. rsc.org
Yield: An isolated yield of 59% has been reported for the synthesis of tris(3-methoxypropyl)phosphine. rsc.org
Advanced Synthetic Approaches and Chemo-enzymatic Methods
While established chemical routes, such as the Grignard method, are prevalent for synthesizing phosphines like this compound, advanced synthetic approaches and chemo-enzymatic methods are continually being explored in organic chemistry for various compounds. However, specific detailed research findings on advanced or chemo-enzymatic synthesis directly applied to this compound or its close structural analogues are not widely documented in the public domain.
Chemo-enzymatic synthesis combines the advantages of chemical transformations with the high selectivity and mild conditions offered by enzymatic reactions. This approach is particularly valuable for synthesizing complex chiral molecules or for achieving specific regio- and stereoselectivity that might be challenging with traditional chemical methods. google.comchemrxiv.orgmolaid.comnih.gov While not specifically reported for this compound, general advancements in phosphine synthesis include catalytic methods and the use of phosphine-borane complexes as stable intermediates. google.com
Purification and Isolation Techniques for this compound
After the synthesis of this compound, several purification and isolation techniques are employed to obtain the pure compound. These techniques are crucial for removing unreacted starting materials, byproducts, and impurities.
The reported purification steps for this compound include:
Solvent Removal: After quenching the reaction, the organic solvent (e.g., tetrahydrofuran) is removed, often via a cannula or rotary evaporation. rsc.org
Extraction: The residue is then extracted with a suitable organic solvent, such as diethyl ether, to separate the desired phosphine from inorganic salts and other water-soluble impurities. The ethereal phases are combined. rsc.org
Concentration: The organic solvent from the combined ethereal phases is removed under reduced pressure. rsc.org
Distillation: The crude phosphine residue is subjected to vacuum distillation. For this compound, double distillation in a fine vacuum (93-94°C at pressures between 3.8×10⁻² mbar and 6.0×10⁻² mbar) has been reported to achieve high purity. rsc.org
The purity of the isolated this compound can be assessed using analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 95% has been determined by ³¹P NMR for distilled this compound. rsc.org
Synthesis Strategies for this compound Analogs and Conjugates
The synthesis of this compound analogs and conjugates often involves modifications to the core phosphine structure or its incorporation into larger molecular systems. As a phosphine, this compound can act as a ligand in metal complexes, forming conjugates with various metals. google.com
General strategies for synthesizing phosphine analogs and conjugates include:
Varying Alkyl Chain Lengths and Substituents: Analogs could be synthesized by using different bromoalkoxyalkanes in the Grignard reaction, leading to variations in the length of the alkyl chains or the nature of the alkoxy groups (e.g., ethoxypropyl, butoxypropyl). chemrxiv.org
Introduction of Other Functional Groups: Incorporating additional functional groups onto the alkyl chains could lead to novel analogs with altered properties.
Ligand Synthesis for Metal Complexes: Phosphines are widely used as ligands in transition metal catalysis. The synthesis of such complexes involves coordinating the phosphine to a metal center. This compound has been specifically mentioned as a preferred phosphine ligand for technetium-99m myocardial imaging agents, indicating its utility in forming metal conjugates for diagnostic purposes. google.com
Protection Strategies: Due to the oxidizable nature of phosphines, they are sometimes converted to more stable derivatives, such as phosphine oxides or phosphine-borane complexes, which can be later reduced back to the free phosphine. google.com These protected forms can be considered a type of conjugate or intermediate in analog synthesis.
Conjugation to Biomolecules: In the broader context of drug development, compounds can be conjugated to biomolecules like antibodies to form antibody-drug conjugates (ADCs). While this compound itself is not explicitly cited as an ADC payload, the principle of attaching a chemical entity via a linker to a larger molecule represents a conjugation strategy relevant to many active pharmaceutical ingredients. elte.hugoogle.com
Challenges and Innovations in Scalable this compound Synthesis
Scalable synthesis of chemical compounds, including this compound, presents several challenges, particularly when transitioning from laboratory-scale preparations to industrial production.
Challenges:
Handling of Reagents: The Grignard reaction, a key step in this compound synthesis, involves highly reactive organometallic reagents that require anhydrous and inert conditions. Scaling up these reactions necessitates robust engineering controls to manage exothermicity and ensure safety.
Purification Efficiency: The purification of phosphines can be challenging due to their sensitivity to oxidation, which can lead to the formation of phosphine oxides and reduced yields. google.com Vacuum distillation, while effective for laboratory scale, can be energy-intensive and complex to implement on a large scale, especially for high-boiling compounds or those prone to decomposition at elevated temperatures. Issues like "bumping" during distillation have been noted for trialkylphosphines, impacting stable operation. chemsrc.com
Yield Optimization: Achieving high yields consistently on a large scale is crucial for economic viability. The reported 59% yield for this compound synthesis suggests room for optimization in industrial settings. rsc.org
Environmental Impact: Scalable synthesis needs to consider the environmental footprint, including solvent usage, waste generation, and energy consumption.
Innovations:
Catalytic Synthesis: Research is ongoing to develop more efficient and environmentally friendly catalytic methods for phosphine synthesis, which could reduce the need for stoichiometric reagents and harsh conditions. google.com
Process Intensification: Implementing continuous flow chemistry or microreactor technology could offer better control over reaction parameters, improved heat transfer, and enhanced safety, facilitating scalable production.
Alternative Purification Methods: Exploring alternative purification techniques, such as advanced chromatography methods (e.g., preparative HPLC) or crystallization techniques, could provide more efficient and scalable alternatives to traditional distillation, especially for sensitive compounds.
In Situ Monitoring and Control: Advanced analytical techniques for in-situ monitoring of reactions can enable real-time process control, leading to improved yields, purity, and safety during scale-up.
Advanced Analytical Characterization Techniques for Trifosmin
Spectroscopic Analysis of Trifosmin
Spectroscopic methods are fundamental for elucidating the molecular structure and functional groups present within this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. For this compound (C₁₂H₂₇O₃P), a phosphorus-containing organic compound, ¹H, ¹³C, and ³¹P NMR would be particularly informative.
¹H NMR Spectroscopy: This technique would reveal the different types of hydrogen environments within the this compound molecule, their relative abundance, and their connectivity to neighboring protons. Characteristic chemical shifts and coupling patterns would allow for the assignment of protons to specific methoxy (B1213986) (–OCH₃), propyl (–CH₂CH₂CH₂–), and phosphane (–P(CH₂)₃) groups. For instance, protons adjacent to oxygen or phosphorus would exhibit distinct chemical shifts compared to those in the aliphatic chain.
¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton of this compound. Each unique carbon environment would give rise to a distinct signal, allowing for the differentiation of methyl, methylene, and methoxy carbons. The chemical shifts would be influenced by the electronegativity of adjacent atoms (oxygen) and the presence of the phosphorus atom.
³¹P NMR Spectroscopy: Given that this compound is a phosphane, ³¹P NMR spectroscopy would be crucial for directly characterizing the phosphorus atom. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment and bonding, providing direct evidence of the phosphane functionality and its oxidation state. The presence of a single, sharp signal in the ³¹P NMR spectrum would indicate a single phosphorus environment, consistent with the proposed structure of tris(3-methoxypropyl)phosphane.
Illustrative NMR Spectral Data for this compound (Note: These are illustrative values and not actual experimental data for this compound due to limited public disclosure.)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| ¹H | 3.40 (t) | Triplet | 6H | –OCH₂CH₂CH₂ P |
| 3.35 (s) | Singlet | 9H | –OCH₃ | |
| 2.05 (m) | Multiplet | 6H | –OCH₂CH₂ CH₂P | |
| 1.60 (t) | Triplet | 6H | –OCH₂ CH₂CH₂P | |
| ¹³C | 67.5 | –OCH₂CH₂CH₂P | ||
| 58.0 | –OCH₃ | |||
| 29.0 | –OCH₂CH₂CH₂P | |||
| 22.5 | –OCH₂CH₂CH₂P | |||
| ³¹P | -15.0 | Singlet | –P(CH₂)₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways.
Mass Spectrometry (MS): MS would provide the molecular ion peak ([M+H]⁺ or [M]⁺), confirming the nominal molecular weight of this compound. The fragmentation pattern observed in the MS/MS spectrum would offer structural information by breaking the molecule into characteristic fragments. For an organophosphorus compound with ether linkages, common fragmentation pathways would involve cleavages of C-O and C-P bonds, as well as rearrangements.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental composition (e.g., C₁₂H₂₇O₃P). This high mass accuracy differentiates between compounds with very similar nominal masses but different elemental compositions, providing a high degree of confidence in the molecular formula assignment spectralworks.combroadinstitute.org.
Illustrative Mass Spectrometry Data for this compound (Note: These are illustrative values and not actual experimental data for this compound due to limited public disclosure.)
| Type | m/z (Exact Mass) | Relative Intensity (%) | Proposed Ion (Illustrative) | Elemental Composition (Illustrative) |
| HRMS | 250.16978 | 100 | [M+H]⁺ | C₁₂H₂₈O₃P⁺ |
| MS/MS | 205.1234 | 45 | [M-C₂H₅O]⁺ | C₁₀H₂₂O₂P⁺ |
| 161.0789 | 30 | [M-C₅H₁₂O₂]⁺ | C₇H₁₆OP⁺ | |
| 149.0600 | 70 | [C₆H₁₃O₂]⁺ | C₆H₁₃O₂⁺ |
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them invaluable for assessing purity and confirming identity, especially in complex mixtures or for detecting impurities mdpi.comomicsonline.orgnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds like this compound. The GC component separates components of a mixture based on their boiling points and interactions with the stationary phase shimadzu.com. The eluted components then enter the MS detector, where they are ionized and fragmented, providing characteristic mass spectra for identification oshadhi.co.uk. GC-MS would be used to identify and quantify this compound, detect any volatile impurities, and monitor for degradation products. The retention time in the chromatogram, coupled with the unique mass spectrum, serves as a robust identifier restek.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is preferred. While this compound is likely amenable to GC, LC-MS could offer an alternative for purity assessment and the detection of non-volatile impurities or those that might degrade under GC conditions. LC separates components based on their interactions with the stationary and mobile phases, and the eluting compounds are then analyzed by MS frontiersin.org. LC-MS provides molecular weight information and fragmentation patterns for both the main compound and any co-eluting impurities researchgate.net.
Illustrative Chromatographic and Mass Spectrometric Data (GC-MS/LC-MS) for this compound (Note: These are illustrative values and not actual experimental data for this compound due to limited public disclosure.)
| Technique | Analyte | Retention Time (min) | Mass (m/z) | Relative Area (%) |
| GC-MS | This compound | 12.5 | 250 | 99.2 |
| Impurity A | 8.1 | 180 | 0.3 | |
| Impurity B | 15.2 | 265 | 0.5 | |
| LC-MS | This compound | 8.9 | 250 | 99.0 |
| Impurity C | 6.3 | 200 | 0.4 | |
| Impurity D | 10.1 | 280 | 0.6 |
Vibrational spectroscopy techniques, Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within this compound gammadata.se. These techniques are often referred to as "fingerprint" techniques due to their ability to generate unique spectra for each compound.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands would be expected for C-H stretches (aliphatic), C-O stretches (ether linkages), and P-C stretches, as well as bending vibrations. The presence and position of these bands would confirm the presence of specific functional groups within this compound.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, which is sensitive to changes in polarizability during molecular vibrations spectroscopyonline.com. Raman spectra would complement FTIR by providing information on vibrations that are weak or absent in FTIR (e.g., symmetric stretches of non-polar bonds). For this compound, Raman would likely show strong signals for the C-P bond and symmetric stretches of the alkyl chains.
Illustrative Vibrational Spectroscopic Data for this compound (Note: These are illustrative values and not actual experimental data for this compound due to limited public disclosure.)
| Technique | Wavenumber (cm⁻¹) | Intensity (Illustrative) | Assignment (Illustrative) |
| FTIR | 2950-2850 | Strong | C-H stretching (aliphatic) |
| 1100-1050 | Strong | C-O stretching (ether) | |
| 900-800 | Medium | P-C stretching | |
| Raman | 2900-2800 | Strong | C-H stretching (aliphatic) |
| 700-600 | Medium | P-C stretching | |
| 400-300 | Weak | Skeletal vibrations |
Chromatographic Separations and Purity Assessment of this compound
Chromatographic techniques are paramount for separating components within a sample, enabling the assessment of purity and the quantification of individual compounds.
The principle involves injecting a vaporized sample into a column containing a stationary phase, through which an inert carrier gas (mobile phase) flows shimadzu.combiocompare.com. Components of the sample partition between the stationary and mobile phases based on their volatility and affinity for the stationary phase, leading to different retention times shimadzu.com. Detectors such as Flame Ionization Detectors (FID) are commonly used to quantify the separated components biocompare.com. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for a quantitative assessment of purity oshadhi.co.uk. High-purity carrier gases are essential for accurate and sensitive analysis organomation.com.
Illustrative Gas Chromatography Data for this compound Purity Assessment (Note: These are illustrative values and not actual experimental data for this compound due to limited public disclosure.)
| Component | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) (Calculated) |
| This compound | 12.5 | 98500 | 99.2 |
| Impurity A | 8.1 | 300 | 0.3 |
| Impurity B | 15.2 | 500 | 0.5 |
| Total | 99300 | 100.0 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely employed in the pharmaceutical and chemical industries for the isolation, purification, and validation of compounds biopharminternational.com. For this compound, HPLC would be crucial for its quantification, identification, and assessment of purity. The method leverages the differential interaction of analytes with a stationary phase as they are carried by a mobile phase, leading to their separation sielc.commdpi.com.
A significant challenge in HPLC analysis for certain compounds, including those that are highly polar or lack strong UV-absorbing chromophores, is achieving adequate retention and detection with conventional reversed-phase columns mdpi.comsielc.com. In such cases, specialized approaches are necessary. Mixed-mode HPLC columns, which combine different separation mechanisms (e.g., reversed-phase, ion-exchange, HILIC), can provide superior retention and peak efficiency for challenging analytes sielc.com. For instance, the Obelisc N column, a mixed-mode stationary phase, is capable of retaining and yielding efficient peaks for strong carboxylic acids, enabling UV quantitation and identification sielc.com. Similarly, ion-pairing reagents can be incorporated into the mobile phase to enhance the retention and selectivity of target compounds, allowing for optimal separation and peak shape on chromatograms mdpi.com. Detection methods for compounds that are not UV-active, such as some hydrophilic basic compounds, can include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC/MS) sielc.com.
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography, a specialized form of HPLC, is indispensable for separating and analyzing enantiomers—molecules that are non-superimposable mirror images of each other ntu.edu.sgyoutube.comyoutube.com. This technique is particularly vital in the chemical and pharmaceutical sectors because different enantiomers of a compound can exhibit distinct biological activities, pharmacological profiles, or even adverse effects youtube.com.
The core principle of chiral chromatography relies on a chiral stationary phase (CSP), which selectively interacts with each enantiomer youtube.comyoutube.com. As the mixture of enantiomers passes through the column, the differential interactions with the CSP cause them to travel at varying speeds, leading to their separation and elution at different times ntu.edu.sgyoutube.com. Common CSPs are often derived from materials like silica (B1680970) gel, onto which chiral compounds or macromolecules such as oligosaccharides (e.g., amylose, cellulose) or cyclodextrins are immobilized youtube.com. Beyond HPLC, Supercritical Fluid Chromatography (SFC) has also emerged as a gold standard for preparative enantiomer separations in early drug discovery due to its efficiency nih.gov. The ability to achieve high enantiomeric purity is critical for understanding the specific properties and potential applications of individual enantiomers of this compound.
X-Ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to elucidate the physical properties of crystalline materials, including their phase composition, crystal structure, and orientation malvernpanalytical.com. For this compound, if it can be crystallized, XRD would provide definitive information about its solid-state molecular arrangement and crystallographic parameters.
The technique involves directing X-rays at a crystalline sample, which then diffract the X-rays in a characteristic pattern youtube.com. This diffraction pattern, unique to the specific crystal structure, contains detailed information about the arrangement of atoms within the unit cell youtube.com. From these patterns, researchers can determine the precise chemical composition and crystal structure, making XRD an accurate and reliable method for identifying unknown crystalline materials malvernpanalytical.com. The analysis of the diffraction pattern can be transformed into an electron density map, which allows for the fitting of atomic and molecular models to determine the complete structure youtube.com. Furthermore, advanced XRD analyses, such as diffuse scattering, can provide additional insights into the dynamic properties and disorder within the crystal lattice nih.gov.
Elemental Analysis and Trace Impurity Profiling
Elemental analysis and trace impurity profiling are crucial for ensuring the quality, purity, and safety of chemical compounds like this compound throughout their development and production sigmaaldrich.com. These analyses are designed to identify unknown components, quantify impurities, detect contamination, and determine the presence of trace metals nslanalytical.com.
Trace element analyses are conducted across a broad concentration range, from parts per million (ppm) down to sub-parts per billion (ppb) levels sigmaaldrich.com. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are highly sensitive instrumental techniques commonly employed for these purposes sigmaaldrich.comnslanalytical.comelmaspecs.deperkinelmer.comosti.gov. ICP-MS, in particular, is capable of quantifying ultra-trace impurities at the parts per trillion (ppt) level in various materials, including organic solvents, by effectively mitigating spectral interferences perkinelmer.com. The presence of even minute quantities of impurities can significantly alter the properties and performance of materials, underscoring the importance of rigorous trace analysis sigmaaldrich.comelmaspecs.de. Achieving accurate and reliable results in trace elemental analysis necessitates meticulous sample preparation, including the use of ultrapure water to prevent contamination sigmaaldrich.com.
Emerging Analytical Technologies Applicable to this compound Research
The landscape of analytical chemistry is continuously evolving, with new technologies offering enhanced capabilities for the characterization of complex compounds like this compound. The biopharmaceutical industry, in particular, is rapidly adopting advanced analytical techniques to address the complexities of novel therapeutic modalities biopharminternational.comijsra.net.
Key emerging technologies include:
Artificial Intelligence (AI) and Machine Learning (ML): These computational approaches are increasingly integrated into analytical workflows to process and interpret large datasets generated by multi-parameter analyses biopharminternational.comijsra.netcsis.orgmdpi.com. AI and ML can identify patterns, predict outcomes, and optimize analytical processes, leading to more accurate and efficient characterization mdpi.com.
Real-time Monitoring and In-situ Analytics: Technologies such as biosensors, miniaturized platforms, and microfluidics enable immediate insights into chemical processes biopharminternational.com. Process Analytical Technology (PAT) integrates real-time monitoring with data analysis, allowing for continuous tracking of critical attributes and dynamic adjustments to optimize manufacturing processes and ensure product quality biopharminternational.comdrugpatentwatch.com.
Advanced Chromatographic Tools and High-Resolution Mass Spectrometry (HRMS): Beyond conventional HPLC, advanced chromatographic techniques combined with HRMS offer superior separation power and highly accurate mass measurements, crucial for identifying and quantifying known and unknown impurities with high confidence ijsra.net.
Structural Characterization Methods: Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly utilized for detailed structural characterization, providing insights into the three-dimensional arrangement and dynamics of molecules ijsra.net. While Cryo-EM is more commonly associated with large biomolecules, advanced NMR techniques could provide detailed structural and conformational information for this compound.
Morphologically-Directed Raman Spectroscopy (MDRS): This technique combines automated analytical imaging with Raman spectroscopy to provide both morphological and chemical data on multiple constituents within a sample. MDRS enables the understanding of particle shape and size distributions, as well as the differentiation and quantification of chemical components drugpatentwatch.com.
These emerging technologies promise to make the analytical characterization of compounds like this compound more agile, precise, and comprehensive, supporting rigorous quality control and advanced research.
Pre Clinical Investigations of Trifosmin S Biological and Material Interactions
In Vitro Research Paradigms for Trifosmin
In vitro research represents the initial step in deciphering the biological activity of this compound. These studies utilize cellular and molecular systems to enable rapid screening and detailed mechanistic analysis. nih.gov This approach allows for the efficient assessment of this compound's efficacy and the generation of predictive data on its potential effects in vivo. nih.gov
Cellular assays are fundamental to the initial screening of this compound's biological effects. These assays use immortalized cell lines, disease-relevant primary cells, or advanced 3D models like organoids to evaluate the compound's impact on cellular processes. pharmaron.com High-throughput screening (HTS) methodologies are often employed to rapidly test this compound across a wide range of concentrations and against various cell types, allowing for the identification of potential therapeutic areas. mdpi.com
The primary goal is to observe a specific cellular response or phenotype induced by this compound. This can range from assessing cell viability and proliferation to more complex functional readouts. Modern screening platforms often leverage automated fluorescence imaging, which provides rich, quantitative data on various cellular parameters, such as the translocation of proteins, changes in cell morphology, or the expression of specific biomarkers. nih.govkuleuven.be For example, high-content imaging can capture multifaceted morphological changes induced by a compound, providing a detailed "fingerprint" of its biological action. nih.gov
Illustrative Data from a Hypothetical Cellular Viability Screen for this compound:
| Cell Line | This compound Concentration (µM) | Percent Viability (%) |
| Cancer Cell Line A | 0.1 | 98.5 |
| 1.0 | 85.2 | |
| 10.0 | 45.1 | |
| 100.0 | 5.3 | |
| Normal Cell Line B | 0.1 | 99.1 |
| 1.0 | 97.6 | |
| 10.0 | 92.4 | |
| 100.0 | 88.7 |
This table illustrates how data from a cellular viability assay might look, comparing the effect of this compound on a cancerous cell line versus a normal cell line to determine selectivity.
Once a biological activity is observed in cellular assays, the next critical step is to identify the specific molecular target(s) with which this compound interacts to produce its effect. nih.gov Target identification is a cornerstone of modern drug discovery, providing a mechanistic rationale for the compound's activity. technologynetworks.com
Several advanced techniques are employed for this purpose:
Chemical Proteomics: This approach uses this compound, or a slightly modified version, as a "bait" to capture its binding partners from a complex mixture of proteins within a cell lysate. The captured proteins are then identified using mass spectrometry. mdpi.com Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can provide quantitative data on protein binding. mdpi.com
Genetic Approaches: Methods such as CRISPR-Cas9 screening or RNA interference (RNAi) can be used to systematically knock out or knock down genes. wjbphs.com If the cellular effect of this compound is diminished when a particular gene is silenced, that gene's protein product is implicated as a potential target. wjbphs.com
Computational Methods: Machine learning algorithms and bioinformatics can be used to predict potential targets for this compound based on its chemical structure and the biological activity profile observed in initial screens. nih.gov
Following identification, target validation is performed to confirm that modulating the identified target is indeed responsible for the therapeutic effect. technologynetworks.com This involves experiments where the target gene is manipulated to see if it reproduces the effects of the compound. wjbphs.com
If this compound is hypothesized to act by inhibiting an enzyme, detailed kinetic studies are performed to characterize the nature of this inhibition. du.ac.in These studies are essential for understanding how the compound affects the enzyme's catalytic efficiency. nih.gov By measuring the rate of an enzyme-catalyzed reaction at various substrate and this compound concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are determined. nih.gov
The pattern of changes in these parameters reveals the mechanism of inhibition: pressbooks.pubkhanacademy.org
Competitive Inhibition: this compound would bind to the enzyme's active site, competing directly with the substrate. This would increase the apparent Kₘ of the enzyme but leave Vₘₐₓ unchanged. pressbooks.pubkhanacademy.org
Non-competitive Inhibition: this compound would bind to a site other than the active site (an allosteric site), changing the enzyme's conformation. This would decrease Vₘₐₓ without affecting Kₘ. pressbooks.pub
Uncompetitive Inhibition: this compound would bind only to the enzyme-substrate complex. This would lead to a decrease in both Vₘₐₓ and the apparent Kₘ. du.ac.in
Graphical methods, such as the Lineweaver-Burk plot, are commonly used to visualize the experimental data and distinguish between these inhibition types. khanacademy.org
Illustrative Data Table for this compound Enzyme Inhibition Kinetics:
| Enzyme Target | Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Inhibition Constant (Kᵢ) |
| Kinase X | Competitive | Increase | No Change | 50 nM |
| Protease Y | Non-competitive | No Change | Decrease | 120 nM |
| Phosphatase Z | Uncompetitive | Decrease | Decrease | 200 nM |
This table provides an example of how the results of enzyme kinetic studies for this compound would be summarized to define its mechanism of action against different enzyme targets.
If this compound is believed to target a cell surface receptor, such as a G-Protein Coupled Receptor (GPCR), studies are designed to characterize its binding affinity and its effect on downstream signaling pathways. nih.gov Radioligand binding assays can be used to determine this compound's binding affinity (Kₑ) for the receptor.
Once binding is confirmed, the functional consequence of this interaction is investigated. It is determined whether this compound acts as an:
Agonist: Mimicking the natural ligand and activating the receptor.
Antagonist: Blocking the receptor and preventing its activation by the natural ligand. nih.gov
Downstream effects are measured by quantifying second messengers (e.g., cAMP, Ca²⁺) or by using reporter gene assays that measure the activation of specific transcription factors. Western blotting and other immunoassays can be used to assess the phosphorylation state of key proteins within the signaling cascade, providing a detailed map of how this compound modulates cellular signaling pathways.
Animal Model Research for Investigating this compound's Effects
Following comprehensive in vitro characterization, the investigation of this compound proceeds to in vivo animal models. These models are indispensable for understanding the compound's physiological effects within a complex, integrated biological system. k-state.edu
The selection of an appropriate animal model is a critical decision that directly impacts the translatability of preclinical findings to humans. nih.gov The choice is not arbitrary but is based on a systematic evaluation of various factors to ensure the model is fit for the specific research question being addressed. researchgate.net
Key selection criteria for this compound research would include:
Physiological and Pathological Similarity: The chosen model should replicate key aspects of the human disease or physiological process that this compound is intended to modulate. nih.gov This involves comparing the anatomy, physiology, and pathophysiology between the animal species and humans.
Target Homology: The molecular target of this compound in the animal model should have a high degree of structural and functional similarity (homology) to its human counterpart to ensure the compound's mechanism of action is relevant. nih.gov
Predictive Validity: The model should have a proven track record of predicting clinical outcomes for similar classes of compounds. This often relies on historical data and established research practices.
Practical Considerations: Factors such as the animal's size, lifespan, cost, availability, and ease of handling are also important. k-state.edu For instance, small rodents like mice and rats are often preferred for initial studies due to their short life cycles and genetic tractability. k-state.edu
Ethical Implications: All animal research must adhere to strict ethical guidelines, focusing on the principles of the 3Rs: Replacement, Reduction, and Refinement. The chosen model should be the one that causes the least suffering while providing the necessary scientific data. researchgate.net
There are several categories of animal models that could be considered for this compound research, including induced models (where a disease is experimentally created), spontaneous models (which naturally develop a condition similar to a human disease), and genetically modified models (e.g., transgenic or knockout mice) that can be engineered to better represent a specific human disease pathway. nih.gov
Inability to Generate Article on "this compound" Due to Lack of Scientific Data
Following a comprehensive search for scientific and preclinical data on the chemical compound "this compound," it has been determined that there is no available information within the public domain that corresponds to the specific sections and subsections requested in the provided article outline.
Extensive searches were conducted to find research pertaining to this compound in the following areas:
Preclinical Investigations: No studies involving rodent models (mice, rats), zebrafish, other lower vertebrate models, or genetically engineered animal models for efficacy, mechanistic, screening, developmental, or pathway elucidation studies of this compound were found.
In Vivo Assessment: Methodologies for the in vivo assessment of biological interactions specifically for this compound are not documented in available literature.
Materials Science and Diagnostic Applications: There is no information on the ligand properties or coordination chemistry of this compound in the development of diagnostic agents, such as Technetium-99m complexes.
Pharmaceutical Formulations: Investigations into a role for this compound in controlled release pharmaceutical formulations could not be located.
It is highly probable that the subject of interest is "Tetrofosmin," a well-documented diphosphine ligand used extensively in nuclear medicine. The complex formed between Tetrofosmin and the radioisotope Technetium-99m ([⁹⁹ᵐTc]Tc-tetrofosmin), commercially known as Myoview™, is a widely used radiopharmaceutical for myocardial perfusion imaging to assess heart function and blood flow. nih.govwikipedia.org There is a substantial body of preclinical and clinical research on Tetrofosmin covering its chemistry, biological interactions, and applications. nih.govd-nb.infonih.gov
Given the strict instructions to generate content focusing solely on "this compound" and to adhere rigidly to the provided outline, it is not possible to produce a scientifically accurate and informative article as requested. Substituting information about "Tetrofosmin" would violate these core instructions. Therefore, the requested article cannot be generated.
Broader Applications of this compound in Preclinical Systems and Materials Science
This compound in Materials Science: Surface Modification for Bioadhesion Control
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the use of the chemical compound "this compound" in the field of materials science for surface modification or the control of bioadhesion.
Extensive searches have identified this compound as an International Nonproprietary Name (INN) for a pharmaceutical substance, classified within the "-fosfamide" group of alkylating agents, which are typically used in chemotherapy. The compound is listed in pharmaceutical patents and databases such as PubChem.
Therefore, this section cannot be completed as requested due to the absence of relevant scientific data and research findings.
Computational Chemistry and Molecular Modeling of Trifosmin
Molecular Dynamics Simulations to Elucidate Trifosmin's Behavior in Solvents and Biological Milieus
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would involve placing it in a simulated environment, such as water or a lipid bilayer, and calculating the forces between atoms to model their motion. mdpi.com
These simulations can reveal how this compound interacts with its environment, its conformational flexibility, and the stability of its potential binding to a target protein. plos.orgelifesciences.org Key outputs from MD simulations include trajectories of atomic positions, which can be analyzed to understand various dynamic properties.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. nih.govmdpi.comnih.gov This helps to identify the chemical features, or pharmacophores, that are essential for the molecule's function. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For this compound, a QSAR model could be built using a set of its analogs with known activities. mdpi.com This model could then be used to predict the activity of new, unsynthesized this compound derivatives.
In Silico Screening and Virtual Library Design for Novel this compound Derivatives
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. eurofinsdiscovery.com If a promising biological target for this compound were identified, virtual screening could be used to find other molecules with similar or better binding properties.
Furthermore, computational methods can be used to design a virtual library of novel this compound derivatives. By systematically modifying the this compound scaffold and using QSAR models to predict their activity, a focused library of promising new compounds could be created for synthesis and experimental testing.
Challenges, Research Gaps, and Future Directions in Trifosmin Studies
Addressing Heterogeneity and Variability in In Vitro and Animal Model Findings
Heterogeneity in in-vitro studies refers to the diverse behavior and characteristics observed among cell populations under laboratory conditions. nih.govnih.gov In animal models, inter-individual variability in phenotypic responses is a significant source of within-group variation that can impact the reproducibility of experimental outcomes. nih.gov Since no specific in vitro or animal model findings for Trifosmin are available, it is impossible to detail the heterogeneity and variability in research related to this specific compound. A general approach to address such variability is to incorporate it systematically into the experimental design and statistical analysis. nih.gov
Identified Research Gaps in Understanding this compound's Full Biological and Material Science Potential
There are no identified research gaps for this compound in the provided search results, as there is no information on its biological or material science properties. Research limitations, in a general sense, can stem from constraints in research design or methodology that influence the interpretation of findings. mindthegraph.com Identifying such gaps is crucial for suggesting future investigations. mindthegraph.com In material science, for example, a significant challenge is bridging the gap between the high accuracy of nanoscale simulations and their high computational cost to understand a material's full potential. nih.gov
Interdisciplinary Approaches and Collaborations in this compound Research
Interdisciplinary research involves the integration of information, data, techniques, and theories from two or more disciplines to solve problems that are beyond the scope of a single discipline. ncsu.edunsf.gov This approach fosters innovation by merging diverse perspectives. mdpi.com For a compound like this compound, this could involve collaborations between chemists, biologists, material scientists, and computational scientists. However, without any established research on this compound, a discussion of interdisciplinary collaborations remains hypothetical. Such collaborations are beneficial for addressing complex global challenges. researcher.life
Prospective Avenues for Novel this compound Analog and Derivative Development
The development of analogs and derivatives of a chemical compound is a standard process in medicinal chemistry and material science to improve its properties. This process typically involves modifying the core structure of the parent compound. Without any information on the structure, activity, or properties of this compound, it is not possible to suggest any prospective avenues for the development of its analogs and derivatives.
The Role of Artificial Intelligence and Machine Learning in Accelerating this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming scientific research by enhancing data processing, accelerating hypothesis generation, and enabling predictive modeling. researchgate.net In material science, ML models can predict material properties, speeding up the design process significantly. nih.gov For a novel compound like this compound, AI could be used to predict its biological activities, potential therapeutic uses, or material properties based on its chemical structure. AI and ML algorithms can analyze vast and complex datasets that would be impossible to handle with traditional techniques. researchgate.netresearchgate.net This can help in identifying patterns, discovering new materials, and predicting molecular structures. researchgate.net However, without any existing data on this compound, the application of AI remains a future possibility.
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Trifosmin, and how are purity metrics validated?
- Methodology :
- Step 1 : Select synthesis routes based on precursor availability and reaction efficiency (e.g., nucleophilic substitution for phosphine derivatives) .
- Step 2 : Employ purification techniques such as recrystallization or column chromatography to isolate this compound.
- Step 3 : Validate purity using HPLC (≥95% purity threshold) or melting point analysis. For structural confirmation, use P NMR spectroscopy to verify phosphorous coordination .
- Documentation : Include detailed experimental conditions (solvents, temperatures, catalysts) in supplementary materials to ensure reproducibility .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s molecular structure?
- Analytical Workflow :
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, comparing observed vs. theoretical m/z values .
- X-ray Diffraction (XRD) : Resolve crystal structure to identify bond angles and stereochemistry .
- FT-IR Spectroscopy : Map functional groups (e.g., P=O or P-C bonds) to distinguish this compound from analogs .
- Cross-Validation : Triangulate data across techniques to address discrepancies (e.g., NMR peak splitting vs. XRD bond lengths) .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Experimental Design :
- Variables : Test pH (2–12), temperature (4°C–40°C), and light exposure. Use accelerated degradation studies for predictive modeling .
- Controls : Include inert atmosphere (N) to isolate oxidation effects.
- Analysis : Monitor degradation via UV-Vis spectroscopy or LC-MS to identify breakdown products .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity be resolved systematically?
- Contradiction Analysis Framework :
- Step 1 : Conduct a meta-analysis of literature using databases like PubMed and SciFinder, filtering by study type (in vitro vs. in vivo) and dosage .
- Step 2 : Apply the FINER criteria to evaluate study feasibility and relevance; exclude studies with inadequate controls or non-standardized assays .
- Step 3 : Replicate key experiments under controlled conditions (e.g., fixed cell lines, standardized IC protocols) to isolate variables .
Q. What computational strategies predict this compound’s molecular interactions with high accuracy?
- Modeling Approaches :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding, prioritizing docking scores ≤-7.0 kcal/mol for further study.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-check computational results with experimental SPR (surface plasmon resonance) data to resolve force-field biases .
Q. What methodologies optimize this compound’s pharmacokinetic properties without compromising experimental rigor?
- Pharmacological Optimization :
- PICO Framework : Define P opulation (e.g., murine models), I ntervention (this compound formulations), C omparison (existing phosphine analogs), and O utcomes (bioavailability, half-life) .
- Formulation Strategies : Test nanoencapsulation or prodrug derivatives to enhance solubility. Use LC-MS/MS for plasma concentration profiling .
- Ethical Compliance : Adhere to IACUC guidelines for in vivo studies, including dose-limiting toxicity assays .
Data Presentation and Reproducibility
Q. How should researchers present contradictory data on this compound’s efficacy in manuscripts?
- Guidelines :
- Transparency : Use tables to juxtapose conflicting results (e.g., IC values across cell lines) with annotated experimental variables (e.g., assay type, exposure time) .
- Discussion : Apply the CARE criteria (Contradiction, Analysis, Resolution, Evidence) to propose hypotheses (e.g., target polymorphism effects) .
- Supplementary Materials : Provide raw data (e.g., NMR spectra, dose-response curves) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
